1-Butylpyridinium triflate
Overview
Description
1-Butylpyridinium triflate is a compound with the molecular formula C10H14F3NO3S and a molecular weight of 285.29 . It has applications in heat capacity, conductivity, and as a solvent .
Synthesis Analysis
While specific synthesis methods for 1-Butylpyridinium triflate were not found, pyridinium salts, which include 1-Butylpyridinium triflate, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of 1-Butylpyridinium triflate is characterized by its molecular formula C10H14F3NO3S . Further structural analysis was not found in the retrieved sources.
Chemical Reactions Analysis
The phase behavior of ionic liquids containing the 1-butylpyridinium cation, such as 1-Butylpyridinium triflate, has been characterized using differential scanning calorimetry and variable-temperature X-ray powder diffraction . Aggregation behavior of 1-butylpyridinium triflate in aqueous solution has also been studied .
Physical And Chemical Properties Analysis
1-Butylpyridinium triflate has a melting point of 36 °C . Other physical and chemical properties such as density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity were not found for 1-Butylpyridinium triflate specifically, but these properties have been measured for similar ionic liquids .
Scientific Research Applications
Calorimetric and Crystallographic Phase-Behavior Study
- Scientific Field: Physical Chemistry
- Summary of Application: 1-Butylpyridinium triflate is used in the study of phase behavior of ionic liquids . This involves characterizing the phase behavior of eight ionic liquids containing the 1-butylpyridinium cation .
- Methods of Application: The methods used include differential scanning calorimetry and variable-temperature X-ray powder diffraction . The heat capacities of the ionic liquids were determined using a Tian-Calvet-type calorimeter .
- Results: The study found that four of the targeted ionic liquids exhibit polymorphic behavior . The crystal structures of both polymorphs of [BPy][PF6] and [BPy][OTf] are resolved and may act as a solid foundation for future theoretical computations .
Thermophysical Properties Study
- Scientific Field: Physical Chemistry
- Summary of Application: 1-Butylpyridinium triflate is used in the study of thermophysical properties of ionic liquids . This involves measuring various properties such as densities, refractive indices, speeds of sound, viscosities, surface tensions, isobaric molar heat capacities, and thermal properties .
- Methods of Application: The study involved experimental determination of the mentioned properties over a wide range of temperatures .
- Results: The comparison of the properties of the two ionic liquids allowed the researchers to analyze in detail the anion influence . The study was carried out paying special attention to interactions between ions in order to elucidate the desired relationship between properties and structural characteristics of ionic liquids .
Safety And Hazards
According to the safety data sheet, 1-Butylpyridinium triflate should be handled with caution as it has not been fully tested . Contact with skin, eyes, or clothing should be avoided, and inhalation of vapor, dust, or spillage should be prevented . Contaminated clothing should be removed and washed before being reused .
properties
IUPAC Name |
1-butylpyridin-1-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFWDPZVLOCGRP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049292 | |
Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium triflate | |
CAS RN |
390423-43-5 | |
Record name | 1-Butylpyridinium triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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